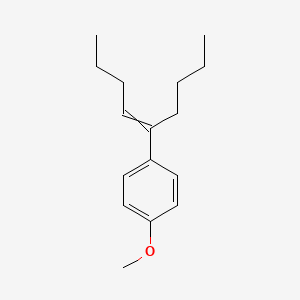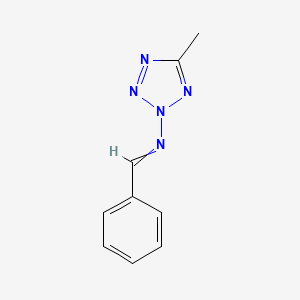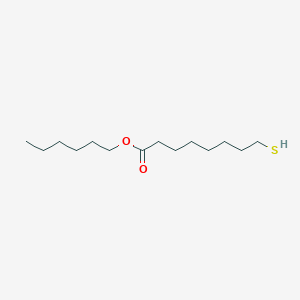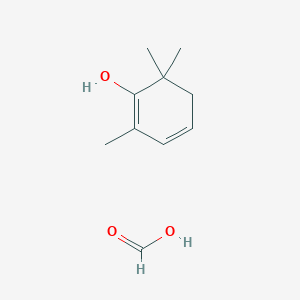
1-Methoxy-4-(non-4-en-5-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(non-4-en-5-yl)benzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where a methoxy group (-OCH3) and a non-4-en-5-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(non-4-en-5-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(non-4-en-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The non-4-en-5-yl group can be reduced to form a saturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-methoxy-4-(non-4-en-5-yl)benzaldehyde or 1-methoxy-4-(non-4-en-5-yl)benzoic acid.
Reduction: Formation of 1-methoxy-4-(non-4-yl)benzene.
Substitution: Formation of halogenated derivatives such as 1-methoxy-4-(non-4-en-5-yl)-2-bromobenzene.
Scientific Research Applications
1-Methoxy-4-(non-4-en-5-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(non-4-en-5-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the non-4-en-5-yl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Methoxy-4-(non-4-en-5-yl)benzene can be compared with other similar compounds such as:
Anethole: A compound with a similar methoxy group but different alkyl side chain.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: A compound with a different alkyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
917569-08-5 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-methoxy-4-non-4-en-5-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-4-6-8-14(9-7-5-2)15-10-12-16(17-3)13-11-15/h8,10-13H,4-7,9H2,1-3H3 |
InChI Key |
FAEOPZSDLMGIAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)



![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
